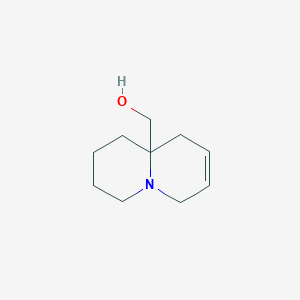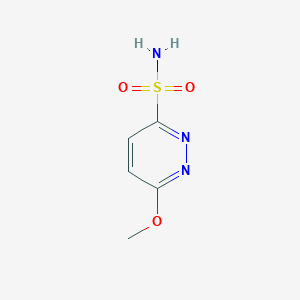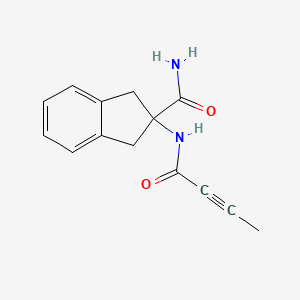![molecular formula C16H17ClFNO B2938658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1797875-03-6](/img/structure/B2938658.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a sophisticated organic compound commonly employed in scientific research for its distinctive chemical structure and diverse reactivity. The molecule comprises a bicyclic octane system with nitrogen substitution and a chloro-fluoro-phenyl group, making it a subject of interest in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one generally involves multiple steps, starting from commercially available precursors
Step 1: : The azabicyclo-octane core is synthesized via a Mannich reaction involving formaldehyde, a primary amine, and a carbonyl compound.
Step 2: : Introduction of the chloro and fluoro substituents to the phenyl ring is achieved through electrophilic aromatic substitution.
Step 3: : The two fragments are coupled using a catalytic hydrogenation process to afford the final compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and catalyst efficiency is critical. Catalytic processes often employ metal catalysts like palladium or platinum on carbon to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one undergoes several types of reactions:
Oxidation: : Catalyzed by oxidizing agents such as potassium permanganate, resulting in the formation of ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminium hydride, leading to alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitate functional group transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride or sodium borohydride in ether.
Substitution: : Halogenating agents or nucleophiles such as hydroxide ions.
Major Products
The major products from these reactions include ketones, alcohols, and substituted derivatives, each varying based on the conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
The compound is a valuable intermediate in organic synthesis due to its unique bicyclic structure, which offers diverse reactive sites for chemical transformations.
Biology
It serves as a building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry
Industrially, this compound finds applications in the manufacture of specialty chemicals and materials with specific physicochemical properties.
Mécanisme D'action
The precise mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one depends on its specific use. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive binding.
Comparaison Avec Des Composés Similaires
Comparison
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one stands out due to its unique azabicyclo-octane core, which is less common in similar compounds, enhancing its reactivity and versatility in synthetic applications.
Similar Compounds
Tropane derivatives
Bicyclic amine compounds
Chlorofluoroaromatic compounds
Each of these related compounds shares structural similarities but varies in their chemical reactivity and applications, highlighting the distinctiveness of the compound .
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-5-2-6-15(18)13(14)9-10-16(20)19-11-3-1-4-12(19)8-7-11/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSITXZEQEKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
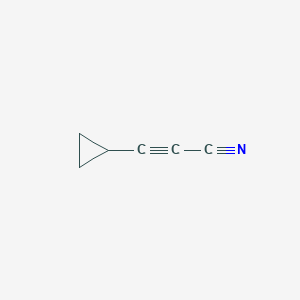
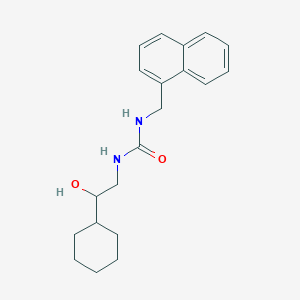
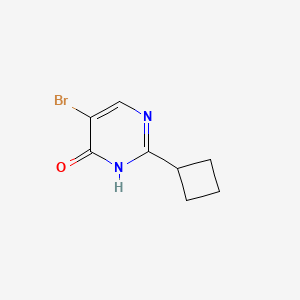
![2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2938585.png)
![1-(furan-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2938587.png)
![3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2938589.png)
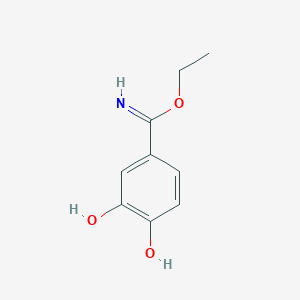
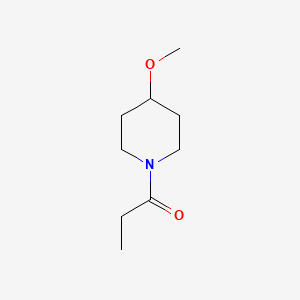
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)
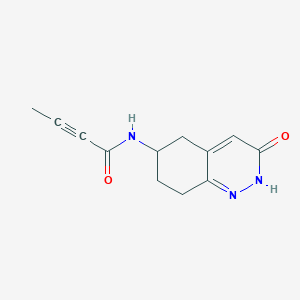
![methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2938594.png)
